1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide
Description
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide is a pyrrolidine-based small molecule characterized by a 3-iodobenzoyl substitution at the pyrrolidine nitrogen and a carboxamide group at the 2-position. However, its bulky nature may also influence solubility and metabolic stability compared to smaller halogens (e.g., chlorine or fluorine) in analogous structures .
Properties
Molecular Formula |
C12H13IN2O2 |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-iodobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13IN2O2/c13-9-4-1-3-8(7-9)12(17)15-6-2-5-10(15)11(14)16/h1,3-4,7,10H,2,5-6H2,(H2,14,16) |
InChI Key |
DENLELDYKVGUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoic acid with pyrrolidine-2-carboxamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers in imaging studies.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group may facilitate binding to these targets through halogen bonding or hydrophobic interactions. The pyrrolidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-Iodobenzoyl)pyrrolidine-2-carboxamide with five structurally related pyrrolidine derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Halogen Effects :
- The 3-iodobenzoyl group in the target compound offers steric bulk and enhanced hydrophobic interactions compared to smaller halogens (e.g., chlorine in and fluorine in ). However, iodine’s larger atomic radius may reduce solubility and increase metabolic susceptibility to dehalogenation .
- In , replacing a hydroxyl group with a heterocycle (e.g., thiazole in ) improved pharmacokinetics (PK) and chemical stability, suggesting that similar modifications to the iodine-substituted compound could mitigate solubility issues .
Bioactivity and Selectivity :
- Compounds with chlorophenyl or thiazole substituents (Evidences 1–3) demonstrate direct thrombin inhibition with high selectivity over other serine proteases. The iodine analog’s activity remains speculative but may benefit from enhanced target engagement due to iodine’s polarizability .
Physicochemical Properties :
- The fluorophenyl analog () has a significantly lower molecular weight (223.25 g/mol) and higher solubility than the iodine derivative, underscoring the trade-off between halogen size and drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
